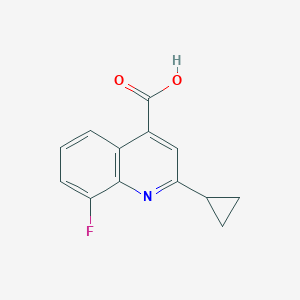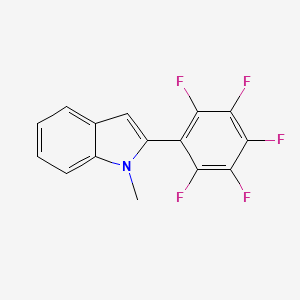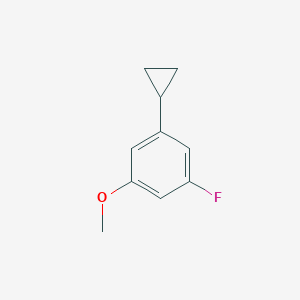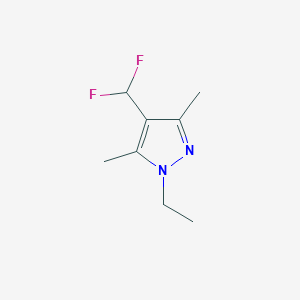
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C8H13O1N2Cl1 It is commonly used in various scientific research applications due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Aplicaciones Científicas De Investigación
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrially important compounds.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (3-Methylbenzyl)hydrazine Hydrochloride
- (3-Chlorobenzyl)hydrazine Hydrochloride
- (2-Methoxy-phenyl)hydrazine Hydrochloride
Comparison: (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules. Compared to similar compounds, it offers unique advantages in certain synthetic and research applications.
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
(3-methoxy-2-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-7(10-9)4-3-5-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H |
Clave InChI |
BIGNKQVTMDQFLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)








![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)


![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)

